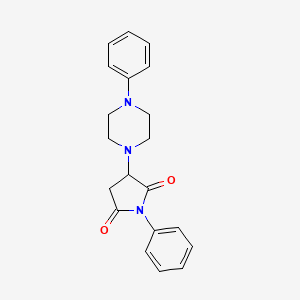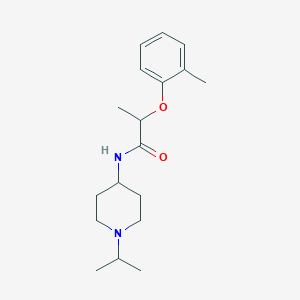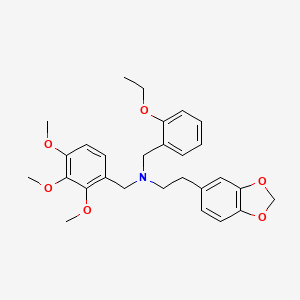
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further research.
Mecanismo De Acción
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is believed to exert its effects through the modulation of various neurotransmitters and cytokines in the body. Specifically, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects.
Biochemical and Physiological Effects:
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-depressant effects. Additionally, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects. 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also some limitations to using 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, including further investigation into its potential therapeutic applications, elucidation of its mechanism of action, and optimization of its synthesis method. Additionally, research could focus on developing new derivatives of 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione with improved solubility and reduced toxicity. Overall, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has significant potential for further research and development as a therapeutic agent.
Métodos De Síntesis
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 1-(2-bromoethyl)-4-phenylpiperazine with 2,5-pyrrolidinedione in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid, followed by a final deprotection step to yield 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit a range of potential therapeutic applications, including as an anti-inflammatory, anti-tumor, and anti-depressant agent. Research has shown that 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro. Additionally, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects.
Propiedades
IUPAC Name |
1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19-15-18(20(25)23(19)17-9-5-2-6-10-17)22-13-11-21(12-14-22)16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYONYBZTJPKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)


![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)


![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)
![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)